Iridium(3+);2-phenylpyridine;chloride

Catalog No.
S884842
CAS No.
92220-65-0
M.F
C44H36Cl4Ir3N4-4
M. Wt
1339.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iridium(3+);2-phenylpyridine;chloride

CAS Number

92220-65-0

Product Name

Iridium(3+);2-phenylpyridine;chloride

IUPAC Name

iridium;2-phenylpyridine;tetrachloride

Molecular Formula

C44H36Cl4Ir3N4-4

Molecular Weight

1339.2 g/mol

InChI

InChI=1S/4C11H9N.4ClH.3Ir/c4*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;;;;/h4*1-9H;4*1H;;;/p-4

InChI Key

HSHIAFYREBCJPI-UHFFFAOYSA-J

SMILES

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Cl-].[Ir+3]

Synonyms

di-μ-Chlorotetrakis[2-(2-pyridinyl)phenyl-C,N]di-iridium Stereoisomer2-Phenylpyridine Iridium Complex;

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Cl-].[Ir].[Ir].[Ir]

Iridium(III) Complexes

Iridium (Ir(III)) is a transition metal known for forming stable complexes with interesting photophysical and catalytic properties. These complexes have been explored in various research areas, including:

  • Light-Emitting Devices (LEDs): Iridium(III) complexes are efficient emitters of light, making them valuable materials for LEDs.
  • Photocatalysis: Iridium(III) complexes can act as catalysts for light-driven chemical reactions. This property has applications in areas such as solar energy conversion and organic synthesis.
  • Biomedical Imaging: Certain Iridium(III) complexes can be used as imaging agents for biomedical applications.

The research on Ir(III)-PhPy-Cl itself would likely focus on its potential to serve as a precursor for these types of functional materials.

-Phenylpyridine (PhPy)

-Phenylpyridine (PhPy) is an organic molecule containing a pyridine ring attached to a phenyl group. PhPy can act as a ligand, bonding to metal centers to form coordination complexes. Research on PhPy often explores its role as a ligand in:

  • Organometallic Chemistry: PhPy's ability to form stable complexes with various metals makes it a valuable tool for studying organometallic chemistry, a field that explores the interaction between organic molecules and metals.
  • Catalysis: Similar to Iridium(III) complexes, PhPy-containing complexes can potentially act as catalysts for various chemical reactions.

Iridium(3+);2-phenylpyridine;chloride is a coordination compound featuring iridium in the +3 oxidation state, coordinated with 2-phenylpyridine ligands and chloride ions. This compound is notable for its unique electronic properties, making it a subject of interest in various fields, including photonics and medicinal chemistry. The structure typically involves cyclometallation, where the iridium atom forms bonds with the carbon atoms of the 2-phenylpyridine, leading to stable complexes that exhibit interesting photophysical behavior.

The synthesis of iridium(3+);2-phenylpyridine;chloride often involves cyclometallation reactions between iridium trichloride and 2-phenylpyridine. The general reaction can be represented as follows:

4C6H5C5H4N+2IrCl3(H2O)3Ir2Cl2(C6H4C5H4N)4+4HCl4\text{C}_6\text{H}_5\text{C}_5\text{H}_4\text{N}+2\text{IrCl}_3\cdot (H_2O)_3\rightarrow \text{Ir}_2\text{Cl}_2(\text{C}_6\text{H}_4\text{C}_5\text{H}_4\text{N})_4+4\text{HCl}

This reaction leads to the formation of a chloride-bridged dimer, which can further decompose or rearrange under specific conditions to yield various iridium complexes, including tris(2-phenylpyridine)iridium .

Research indicates that iridium(3+);2-phenylpyridine;chloride and its derivatives exhibit significant biological activity, particularly in cancer therapy. For instance, certain complexes derived from this compound have shown potential antitumor activity against various cancer cell lines, including A549 and HeLa cells. These complexes can induce apoptosis and inhibit cell migration through mechanisms involving lysosomal damage and disruption of mitochondrial function .

The synthesis of iridium(3+);2-phenylpyridine;chloride typically employs cyclometallation techniques. Common methods include:

  • Cyclometallation Reaction: This involves reacting iridium trichloride with 2-phenylpyridine in a suitable solvent under controlled temperature and pressure conditions.
  • Nonoyama Reaction: This method specifically facilitates the formation of chloride-bridged dimers from iridium chloride and 2-phenylpyridine .
  • Solvent-Free Methods: Recent studies have explored solvent-free synthesis routes that enhance yield and purity while minimizing environmental impact .

Iridium(3+);2-phenylpyridine;chloride finds applications across several domains:

  • Organic Light Emitting Diodes (OLEDs): Its phosphorescent properties make it an excellent candidate for use in OLED technology.
  • Photoredox Catalysis: The compound is utilized in photoredox reactions due to its ability to facilitate electron transfer processes .
  • Biomedical

Studies on the interactions of iridium(3+);2-phenylpyridine;chloride with biological systems have revealed its capacity to bind proteins effectively. These interactions are crucial for understanding the compound's pharmacokinetics and mechanisms of action within cellular environments. The binding constants indicate significant interaction strength, suggesting potential for targeted delivery systems in drug design .

Several compounds share structural similarities with iridium(3+);2-phenylpyridine;chloride, each exhibiting unique properties:

Compound NameKey FeaturesUnique Aspects
Tris(2-phenylpyridine)iridiumElectroluminescent, emits green lightKnown for its facial stereochemistry
Iridium(3+)complexes with other pyridine derivativesVaries in emission color and stabilityDifferent ligand arrangements affect properties
Iridium(3+)bis(1-phenylisoquinoline)Exhibits different photophysical propertiesEnhanced stability compared to pyridine derivatives
Iridium(3+)complexes with phosphine ligandsOften used in catalysisDifferent reactivity profiles compared to pyridines

Iridium(3+);2-phenylpyridine;chloride stands out due to its specific ligand interactions and biological activity, making it a valuable compound for further research in both materials science and medicinal chemistry .

Hydrogen Bond Acceptor Count

8

Exact Mass

1339.05290 g/mol

Monoisotopic Mass

1339.05818 g/mol

Heavy Atom Count

55

Dates

Modify: 2023-08-15

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